Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate
Description
Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate (CAS: 1864073-49-3) is a halogenated indole derivative with the molecular formula C₁₀H₇BrFNO₂ and a molecular weight of 272.07 g/mol. This compound features a methyl ester group at position 2, a bromine atom at position 4, and a fluorine atom at position 5 of the indole ring. Its structural uniqueness makes it valuable in pharmaceutical and agrochemical research, particularly as a precursor for synthesizing bioactive molecules. Key hazards include skin/eye irritation and respiratory toxicity (H315, H319, H335) .
Properties
IUPAC Name |
methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFNO2/c1-15-10(14)8-4-5-7(13-8)3-2-6(12)9(5)11/h2-4,13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHSCFTYSCCIRFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=CC(=C2Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring . For this specific compound, the starting materials would include a brominated and fluorinated phenylhydrazine derivative and an appropriate ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The use of continuous flow reactors and other advanced technologies could further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols and electrophiles like alkyl halides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and specificity for its molecular targets. The exact pathways involved would vary based on the context of its use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Functional Group Variations
The compound’s reactivity and properties are influenced by the positions and types of substituents. Below is a comparative analysis with structurally related indole derivatives:
Table 1: Structural and Functional Comparisons
Physicochemical and Reactivity Differences
Electron Effects :
- The 5-fluoro substituent in the target compound is electron-withdrawing, stabilizing the indole ring via inductive effects. In contrast, 5-methoxy (e.g., CAS 30933-69-8) donates electrons, increasing ring electron density and altering reaction pathways .
- Bromine at C4 offers a reactive site for cross-coupling reactions (e.g., Suzuki-Miyaura), whereas methoxy or benzyloxy groups at this position (e.g., CAS 312314-26-4) block such reactivity .
Ester Group Impact :
Thermal Stability :
- Carboxamide derivatives (e.g., compounds in ) exhibit higher melting points (>230°C) compared to ester-based analogs due to stronger intermolecular hydrogen bonding .
Biological Activity
Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate (M4B5FIC) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR), supported by relevant data tables and case studies.
Chemical Structure and Properties
M4B5FIC is part of the indole derivative family, characterized by a bromine and fluorine substituent on the indole ring. The general structure can be represented as follows:
Antiproliferative Activity
Recent studies have demonstrated that M4B5FIC exhibits notable antiproliferative activity against various cancer cell lines. The mechanism primarily involves the inhibition of specific kinases associated with tumor growth.
Case Study: Inhibition of BRAF V600E
A study evaluated the antiproliferative effects of M4B5FIC on the LOX-IMVI melanoma cell line, which harbors the BRAF V600E mutation. The compound showed a significant reduction in cell viability, with an IC50 value comparable to established inhibitors like vemurafenib.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| M4B5FIC | 0.96 | LOX-IMVI |
| Vemurafenib | 7.10 | LOX-IMVI |
This indicates that M4B5FIC is a potent inhibitor of BRAF V600E, suggesting its potential as a therapeutic agent for melanoma.
The biological activity of M4B5FIC has been linked to its ability to interact with key proteins involved in cell signaling pathways. For instance, molecular docking studies have shown that M4B5FIC binds effectively to the active site of BRAF kinase, disrupting its function.
Binding Affinity Analysis
The binding affinity of M4B5FIC for BRAF was assessed through computational methods, revealing strong interactions with critical amino acids within the kinase domain:
| Amino Acid | Interaction Type | Distance (Å) |
|---|---|---|
| Cys532 | Halogen bond | 3.27 |
| Lys483 | Ionic bond | 3.13 |
| Val471 | Hydrophobic interaction | 4.09 |
These interactions are crucial for inhibiting the kinase's activity, which is vital for tumor proliferation.
Structure-Activity Relationships (SAR)
The SAR studies on indole derivatives have highlighted the importance of substituents on the indole ring for enhancing biological activity. For M4B5FIC, both the bromine and fluorine atoms contribute to its potency by modulating electronic properties and steric effects.
Comparative Analysis
A comparative analysis with other indole derivatives shows that modifications at positions 4 and 5 significantly affect antiproliferative activity:
| Compound | Substituents | IC50 (µM) |
|---|---|---|
| M4B5FIC | Br, F | 0.96 |
| Methyl 5-chloro-4-fluoro | Cl, F | 1.12 |
| Methyl 6-bromo-1H-indole | Br | >10 |
This table illustrates that specific halogen substitutions enhance potency against cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
